Enantiomeric Identity Defines Pharmacological Starting Point: (R) vs. (S) Stereochemistry
The (R)-enantiomer is the synthetic entry point to a distinct chiral space. The (S)-enantiomer (CAS 900512-43-8) and the target (R)-enantiomer (CAS 900512-36-9) are non-identical molecular entities with unique InChIKeys, confirming they are not interchangeable [1]. In the broader 3-phenoxypyrrolidine class, enantiomeric pairs have demonstrated divergent pharmacological profiles, with one enantiomer often showing significantly enhanced binding affinity for CNS targets . Although a direct head-to-head pharmacological study for this exact pair is not publicly available, the established principle of chiral specificity in drug-receptor interactions dictates that selection of the correct enantiomer is the first and most impactful choice in a screening cascade.
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration at C-3; InChIKey: NKZXZRIELRCGRK-HNCPQSOCSA-N [1] |
| Comparator Or Baseline | (S)-configuration at C-3; InChIKey: NKZXZRIELRCGRK-PPHPATTJSA-N |
| Quantified Difference | Enantiomers; structurally distinct chemical entities with opposite optical rotation and unique biological potential. |
| Conditions | Chemical structure validation via InChIKey and SMILES comparison. |
Why This Matters
Procuring the wrong enantiomer guarantees a different chemical entity, invalidating any structure-activity relationship hypotheses and leading to potentially false-negative or off-target screening results.
- [1] PubChem. (2026). Compound Summary for CID 24795652, (r)-3-(2-Methylphenoxy)pyrrolidine hcl. National Center for Biotechnology Information. View Source
